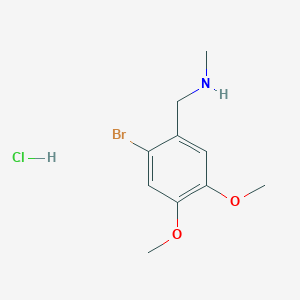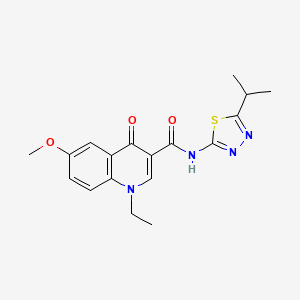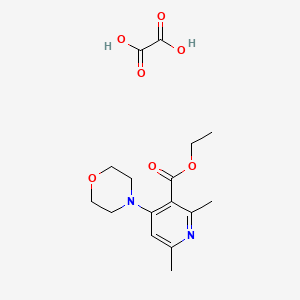
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, who was interested in exploring the effects of various psychoactive substances. DOB is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of psychedelics.
Mecanismo De Acción
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the serotonin 2A receptor by this compound is thought to lead to changes in neural activity and communication, which may underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and increases in salivation and perspiration. These physiological effects are thought to be mediated by the activation of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on this receptor subtype. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also several limitations to the use of this compound in lab experiments. One of the main limitations is its potency, which can make it difficult to control the dosage and avoid adverse effects. Additionally, this compound has a long duration of action, which can make it challenging to study its effects over a short period of time.
Direcciones Futuras
There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics. One area of interest is the potential therapeutic applications of these drugs for the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychedelics that are more selective and have fewer adverse effects than existing drugs.
Overall, this compound is a potent and selective psychedelic drug that has been used in scientific research to study the mechanisms of action of psychedelics. While it has several advantages for use in lab experiments, there are also limitations to its use that must be considered. Further research is needed to fully understand the potential therapeutic applications of this compound and other psychedelics.
Métodos De Síntesis
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is synthesized from 2,5-dimethoxybenzaldehyde and 2-amino-1-bromo-4-methylbenzene in the presence of a reducing agent and a catalyst. The resulting product is purified by recrystallization and converted to its hydrochloride salt form.
Aplicaciones Científicas De Investigación
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. This compound has also been used to study the effects of psychedelics on perception, cognition, and emotion.
Propiedades
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)